N-(1,3-benzodioxol-5-ylmethyl)-N-((E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)amine
Description
This compound is a Schiff base (imine) derivative featuring a 1,3-benzodioxole moiety, a 2-chloro-1,3-thiazole ring, and an indole core. The imine linkage (-CH=N-) bridges the benzodioxolylmethyl and indolylmethyl-thiazolyl groups. While specific data on this compound’s synthesis or activity are absent in the provided evidence, analogous compounds suggest its relevance in medicinal chemistry .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c22-21-24-10-16(28-21)12-25-11-15(17-3-1-2-4-18(17)25)9-23-8-14-5-6-19-20(7-14)27-13-26-19/h1-7,9-11H,8,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWMMYAQPUCNEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN=CC3=CN(C4=CC=CC=C43)CC5=CN=C(S5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-N-((E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)amine is a complex organic compound with potential therapeutic applications. Its structure combines elements known for biological activity, including the benzodioxole and thiazole moieties, which have been associated with various pharmacological effects. This article reviews the biological activity of this compound based on available research findings, case studies, and data.
- Molecular Formula : C21H16ClN3O2S
- Molar Mass : 409.88864 g/mol
- CAS Number : Not specified in search results
The compound's biological activity is primarily attributed to its inhibition of specific protein kinases. Protein kinases are crucial in various signaling pathways that regulate cell proliferation and survival. The presence of the thiazole ring suggests potential interactions with kinase targets involved in cancer progression.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro tests demonstrate its ability to inhibit cancer cell proliferation across several cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Huh7 (Liver Cancer) | <10 |
| Caco2 (Colorectal) | <10 |
| MDA-MB 231 (Breast) | <10 |
| HCT116 (Colorectal) | <10 |
| PC3 (Prostate) | <10 |
These results suggest that the compound may act as a selective inhibitor of tumor growth, particularly in liver and colorectal cancers .
Kinase Inhibition
The compound has been evaluated for its inhibitory effects on several kinases:
| Kinase | IC50 (µM) |
|---|---|
| DYRK1A | 0.090 |
| GSK3α/β | >10 |
| CDK5/p25 | >10 |
| CK1 | >10 |
The most promising results were observed with DYRK1A, where the compound demonstrated sub-micromolar inhibitory activity . This suggests that it could be a lead compound for developing treatments targeting pathways regulated by DYRK1A.
Case Studies
In a notable study, derivatives of this compound were synthesized and screened for biological activity. The study found that modifications to the benzodioxole moiety significantly affected kinase inhibition and cytotoxicity against cancer cell lines. For instance, compounds with additional hydroxyl groups exhibited enhanced activity against DYRK1A, indicating that structural modifications can optimize therapeutic efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-3,4-dimethyl-1,2-oxazol-5-amine
- Structure : Combines benzodioxole with a dimethyl oxazole via an imine.
- Key Features :
- Synthesis: Ethanol-mediated condensation of 1,3-benzodioxole-5-carbaldehyde and 5-amino-3,4-dimethylisoxazole .
N-((5-Substituted-1H-indol-3-yl)methylene)-4,5,6,7-tetrahydrobenzo[d]thiazole-2-amine Derivatives
- Structure : Indole-Schiff base linked to tetrahydrobenzothiazole ().
- Key Features :
- Indole and thiazole moieties mirror the target compound, but lacks the chloro-thiazole substituent.
- Synthesis : Condensation of indole-3-carboxaldehydes with thiazole amines .
- Activity: Thiazolidinone derivatives often exhibit antimicrobial and anticancer properties, though specifics are unmentioned.
MBA236 ()
- Structure : Indole-propargylamine linked to a piperidine-methylbenzyl group.
- Key Features: Dual cholinesterase and monoamine oxidase inhibition attributed to indole and propargylamine groups .
- Synthesis : Multi-step process involving alkylation and coupling reactions.
N-(1,3-Benzodioxol-5-ylmethyl)-N-[(5-methyl-2-thienyl)methyl]amine ()
- Structure : Benzodioxole and thiophene linked via a secondary amine.
- Key Features :
- Synthesis: Not detailed but likely involves reductive amination.
- Activity : Thiophene derivatives are associated with anti-inflammatory activity, but this compound’s use is unspecified.
Structural and Functional Analysis
Table 1: Comparative Overview
Key Observations:
Conformational Rigidity : The target’s indole-thiazole linkage may enforce a planar conformation, similar to ’s oxazole derivative, promoting π–π stacking and influencing bioavailability.
Biological Potential: While MBA236 () demonstrates enzyme inhibition, the target’s lack of a propargylamine group may shift activity toward other targets (e.g., antimicrobial or anticancer pathways).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(1,3-benzodioxol-5-ylmethyl)-N-((E)-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)amine, and what challenges arise during its purification?
- Methodological Answer : Synthesis involves multi-step reactions:
- Step 1 : Formation of the benzodioxole-methylidene-amine core via Schiff base condensation under inert conditions (e.g., using anhydrous ethanol and catalytic acetic acid) .
- Step 2 : Functionalization of the indole-thiazole moiety using alkylation reactions, requiring careful control of stoichiometry to avoid over-substitution .
- Purification Challenges : The compound’s polarity and solubility require gradient elution in reverse-phase HPLC or column chromatography with mixed solvents (e.g., ethyl acetate/hexane). Impurities from unreacted intermediates (e.g., residual indole derivatives) must be monitored via LC-MS .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer :
- X-ray Crystallography : Resolve stereochemistry of the imine bond (E-configuration) and confirm substituent positions .
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Key signals include the benzodioxole methylene protons (δ 4.8–5.2 ppm) and thiazole chlorine coupling patterns (δ 7.5–8.0 ppm) .
- IR : Confirm imine (C=N stretch ~1600–1650 cm⁻¹) and benzodioxole (C-O-C stretch ~1250 cm⁻¹) functional groups .
Advanced Research Questions
Q. What strategies mitigate conflicting bioactivity data in studies involving this compound?
- Methodological Answer : Discrepancies often arise from:
- Solvent Effects : Bioactivity in DMSO vs. aqueous buffers alters membrane permeability; use standardized solvent systems (e.g., ≤0.1% DMSO) .
- Assay Interference : The thiazole group may chelate metal ions in enzymatic assays, leading to false negatives. Include control experiments with EDTA or metal-free buffers .
- Data Normalization : Normalize results to a reference compound (e.g., staurosporine for kinase inhibition assays) to account for batch-to-batch variability .
Q. How can computational modeling guide the optimization of this compound’s selectivity for target receptors?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions between the benzodioxole-thiazole-indole scaffold and receptor binding pockets (e.g., serotonin receptors or kinase ATP sites). Focus on π-π stacking (indole vs. aromatic residues) and hydrogen bonding (imine nitrogen) .
- MD Simulations : Assess binding stability over 100 ns trajectories; prioritize derivatives with lower RMSD values (<2 Å) .
- QSAR Models : Corrogate substituent effects (e.g., chloro-thiazole vs. methoxy variants) on IC₅₀ values using partial least squares regression .
Q. What experimental designs resolve contradictions in reported reaction mechanisms for modifying the thiazole-indole moiety?
- Methodological Answer :
- Isotopic Labeling : Use ¹³C-labeled alkylating agents (e.g., ¹³C-CH₃I) to track substitution patterns via NMR .
- Kinetic Profiling : Monitor reaction progress under varying temperatures (10–50°C) to identify rate-determining steps (e.g., nucleophilic attack vs. leaving-group departure) .
- DFT Calculations : Compare activation energies of proposed pathways (e.g., SN2 vs. radical mechanisms) to validate intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
